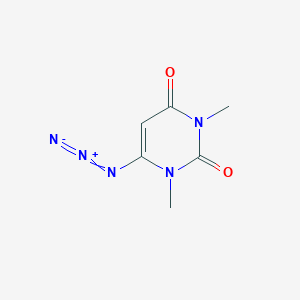
6-Azido-1,3-dimethyl-uracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Azido-1,3-dimethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of an azido group (-N₃) at the 6th position and two methyl groups at the 1st and 3rd positions
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-amino-1,3-dimethyluracil with sodium azide under suitable conditions . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of the amino group with the azido group.
Industrial Production Methods: Industrial production of 6-azido-1,3-dimethyluracil may involve continuous flow processes to enhance efficiency and yield. For instance, a method involving the use of an impinging stream reactor has been described, where a solution of dimethyl cyanoacetylurea and liquid caustic soda are rapidly mixed and reacted at controlled temperatures (50-150°C) to produce 6-amino-1,3-dimethyluracil, which can then be converted to the azido derivative .
化学反应分析
Types of Reactions: 6-Azido-1,3-dimethyluracil undergoes various chemical reactions, including:
Photochemical Reactions: When irradiated in the presence of acyl halides, it forms 5-acylamino-6-chloro-1,3-dimethyluracils.
Nucleophilic Substitution: The azido group can be replaced by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Acyl Halides: Used in photochemical reactions to produce acylamino derivatives.
Nucleophiles: Such as amines, which can cause ring expansion or contraction depending on the reaction conditions.
Major Products:
5-Acylamino-6-chloro-1,3-dimethyluracils: Formed in the presence of acyl halides.
1,3,5-Triazepine Derivatives: Resulting from nucleophilic substitution reactions.
科学研究应用
作用机制
The mechanism of action of 6-azido-1,3-dimethyluracil involves its ability to undergo photochemical and nucleophilic substitution reactions. The azido group is highly reactive and can participate in various transformations, leading to the formation of new compounds with different biological activities. For example, its reaction with acyl halides under irradiation results in the formation of acylamino derivatives, which have been used in the synthesis of bioactive molecules .
相似化合物的比较
6-Azido-1,3-dimethyluracil can be compared with other uracil derivatives such as:
6-Amino-1,3-dimethyluracil: The precursor in the synthesis of the azido derivative.
6-Azido-1,3,5-trimethyluracil: Undergoes similar photochemical reactions but with different substituents.
6-Azido-5-cyano-1,3-dimethyluracil: Exhibits unique reactivity in the presence of alcohols, leading to the formation of triazepines.
These comparisons highlight the unique reactivity of 6-azido-1,3-dimethyluracil, particularly its ability to form diverse products under various reaction conditions.
属性
CAS 编号 |
61541-41-1 |
|---|---|
分子式 |
C6H7N5O2 |
分子量 |
181.15 g/mol |
IUPAC 名称 |
6-azido-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7N5O2/c1-10-4(8-9-7)3-5(12)11(2)6(10)13/h3H,1-2H3 |
InChI 键 |
MYAKTIILPYPPQP-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=O)N(C1=O)C)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


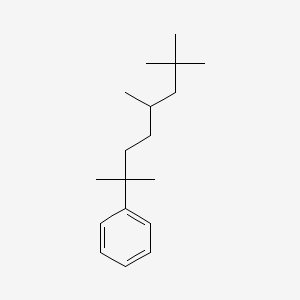
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-](/img/structure/B13936260.png)
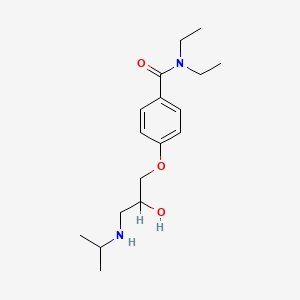
![N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13936283.png)
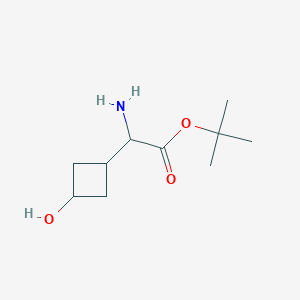
![1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-](/img/structure/B13936291.png)
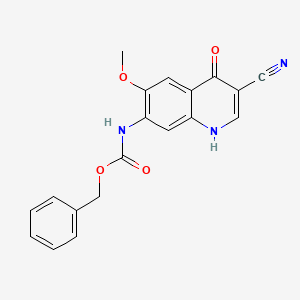
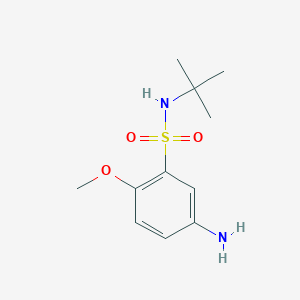
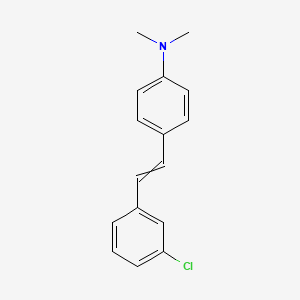
![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)
![Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13936322.png)
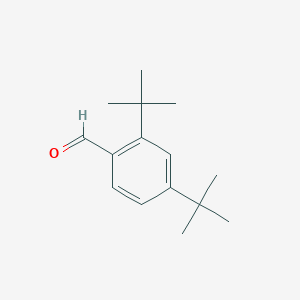
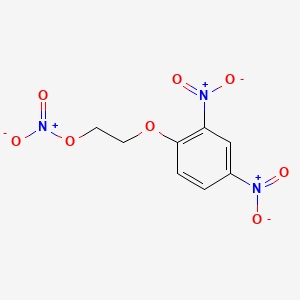
![tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)
